Idarubicin hydrochloride Idarubicin hydrochloride An orally administered anthracycline antineoplastic. The compound has shown activity against BREAST NEOPLASMS; LYMPHOMA; and LEUKEMIA.
Brand Name: Vulcanchem
CAS No.: 57852-57-0
VCID: VC20743140
InChI: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3
SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Molecular Formula: C26H27NO9
Molecular Weight: 497.5 g/mol

Idarubicin hydrochloride

CAS No.: 57852-57-0

Cat. No.: VC20743140

Molecular Formula: C26H27NO9

Molecular Weight: 497.5 g/mol

* For research use only. Not for human or veterinary use.

Idarubicin hydrochloride - 57852-57-0

CAS No. 57852-57-0
Molecular Formula C26H27NO9
Molecular Weight 497.5 g/mol
IUPAC Name 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3
Standard InChI Key XDXDZDZNSLXDNA-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl
SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Canonical SMILES CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Appearance Assay:≥98%A crystalline solid

Chemical Properties

Structure and Identification

Idarubicin hydrochloride is structurally characterized as a 4-demethoxydaunorubicin hydrochloride. The parent compound, idarubicin, has the molecular formula C₂₆H₂₇NO₉, while the hydrochloride salt form has the formula C₂₆H₂₈ClNO₉ . The removal of the methoxy group at position 4 compared to daunorubicin confers greater lipophilicity, enhancing its cellular uptake characteristics and contributing to its unique pharmacological profile .

Physical Properties

Idarubicin hydrochloride presents as an orange to red solid with distinct physical characteristics that influence its handling and clinical preparation. The compound demonstrates variable solubility across different solvents, which is an important consideration for pharmaceutical formulation.

PropertyValue
AppearanceOrange to red solid
Melting point183-185°C
Optical rotation[α]D20 +205° (c = 0.1 in methanol) or [α]D20 +188° (c = 0.10 in methanol)
Solubility≥26.7 mg/mL in DMSO; insoluble in ethanol; ≥2.39 mg/mL in water with ultrasonic
StabilityHygroscopic, Light Sensitive
Storage conditionsInert atmosphere, 2-8°C

Table 1: Physical properties of Idarubicin hydrochloride

Chemical Identifiers

Various standardized chemical identifiers facilitate precise identification and tracking of idarubicin hydrochloride in regulatory, research, and clinical contexts.

Identifier TypeValue
CAS Number57852-57-0 (hydrochloride salt), 58957-92-9 (free base)
UNII5VV3MDU5IE (hydrochloride salt), ZRP63D75JW (free base)
InChI KeyJVHPTYWUBOQMBP-RVFAQHLVSA-N (hydrochloride salt), XDXDZDZNSLXDNA-TZNDIEGXSA-N (free base)
FDA UNII5VV3MDU5IE

Table 2: Chemical identifiers of Idarubicin hydrochloride

Mechanism of Action

DNA Interaction

Idarubicin hydrochloride exerts its cytotoxic effects primarily through interaction with cellular DNA. Research demonstrates that the compound intercalates between DNA base pairs, forming stable complexes with the double helix structure. This intercalation disrupts DNA and RNA synthesis, preventing proper replication in rapidly dividing cells . The planar anthracycline ring system of idarubicin inserts between adjacent base pairs, while the amino sugar component interacts with the minor groove of the DNA helix.

Topoisomerase II Inhibition

A critical mechanism in the compound's antineoplastic activity is its ability to inhibit topoisomerase II. Idarubicin stabilizes the DNA-topoisomerase II complex, specifically preventing the religation portion of the ligation-religation reaction that the enzyme catalyzes. This action leads to the accumulation of DNA strand breaks and ultimately triggers apoptotic cell death pathways .

Additional Mechanisms

Beyond the primary mechanisms, idarubicin demonstrates multiple other effects that contribute to its cytotoxicity:

  • Inhibition of polymerase activity

  • Alteration of gene expression regulation

  • Production of free radical damage to DNA

  • Cell cycle-nonspecific cytotoxicity, affecting cells at various stages of division

Research comparisons with other anthracyclines indicate that idarubicin possesses characteristic features of the anthracycline class but with enhanced binding capacity to DNA relative to compounds like daunorubicin .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of idarubicin hydrochloride varies depending on the route of administration and patient population. Following oral administration of doses ranging from 10 to 60 mg/m², idarubicin is rapidly absorbed, with maximum plasma concentrations of 4-12.65 ng/mL achieved within 1-4 hours post-dose in adult patients .

In pediatric populations receiving intravenous treatment, the maximum plasma concentration reaches approximately 10.6 ng/mL (range 2.7-16.7 ng/mL) at the 40 mg/m² dose level . The compound demonstrates high protein binding, with approximately 97% bound to plasma proteins .

Metabolism and Elimination

Idarubicin undergoes significant metabolism, with idarubicinol emerging as the primary active metabolite. Notably, studies in pediatric patients show significant accumulation of idarubicinol over a 3-day treatment period .

The elimination of idarubicin occurs predominantly through biliary excretion and to a lesser extent through renal pathways, with most of the compound excreted in the form of idarubicinol . The terminal half-life varies among patient populations:

PopulationAdministration RouteTerminal Half-life
AdultsOral12.7±6.0 hours
AdultsIntravenous13.9±5.9 hours
PediatricIntravenous9.2 hours (range: 6.4-25.5 hours)
PediatricOralComparable to IV in pediatric patients

Table 3: Terminal half-life of idarubicin by population and administration route

Clinical Applications

Therapeutic Indications

Idarubicin hydrochloride is primarily indicated as part of combination therapy for the treatment of hematological malignancies. Its primary clinical application is in acute myeloid leukemia (AML), where it is used in remission induction protocols . The compound demonstrates efficacy in both treatment-naïve patients and those with relapsed or refractory disease.

Pediatric Applications

In pediatric oncology, idarubicin hydrochloride has shown particular utility as part of combination therapy for first-line treatment (remission induction) of children with acute myeloid leukemia . Clinical investigations have evaluated its use in various protocols:

  • As part of intensification therapy with high-dose cytarabine

  • In combination with other agents like etoposide

  • As an oral formulation in children with relapsed or refractory acute leukemias

A phase II study of oral idarubicin in children with relapsed or refractory acute lymphoblastic leukemia (ALL) or AML demonstrated complete remission in 20% of cases (95% CI: 5.73-43.66), primarily in patients with ALL. This response was achieved with doses that induced limited myelosuppression (35-75% of the maximally tolerated dose), indicating a favorable efficacy-to-toxicity ratio in this challenging patient population .

Toxicity TypeManifestationsSeverity
GastrointestinalNausea, vomiting, mucositis, diarrheaPredominantly grades 1-2, occasional grade 3
CardiacCardiotoxicity (less frequent than with other anthracyclines)Typically grade ≤2 in pediatric studies
NeurologicalRare neurological toxicitiesInfrequently reported

Table 4: Non-hematological toxicities of idarubicin hydrochloride

Safety ParameterClassification
GHS SymbolsGHS06, GHS08
Signal WordDanger
Hazard StatementsH300-H351-H360
Risk Statements60-61-28-40
WGK Germany3

Table 5: Safety classifications for idarubicin hydrochloride

These classifications reflect the compound's high toxicity potential, carcinogenicity concerns, and reproductive toxicity, necessitating strict adherence to handling protocols and appropriate personal protective equipment for healthcare personnel.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator